2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.17869263 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
2-Amino-4H-chromene derivatives, which include compounds like 2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, have been extensively studied for their antimicrobial properties. A novel series of these compounds demonstrated significant in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Nagamani, Jalapathi, Shankar, Neelamma, & Krishna, 2019). Additionally, the synthesis and antimicrobial activities of new S-Nucleosides of Chromeno[2,3-B]Pyridine derivatives have been explored, further emphasizing the potential of these compounds in antimicrobial research (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Cancer Research
The cytotoxic activity of 2-amino-4H-chromene derivatives in human glioblastoma cells has been investigated, revealing the potential of these compounds in cancer research. While some derivatives showed significant cytotoxic effects, others did not, suggesting a nuanced relationshipbetween the chromene moiety and their cytotoxicity (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016). Additionally, anti-cancer properties of substituted chromene compounds have been explored, indicating their potential as pharmacologically active agents in treating cancer (Abdelwahab & Hassan Fekry, 2022).
Photostability and Antifungal Activity
The photostability of 2-amino-4H-chromene derivatives, including their degradation under LED daylight and consequent loss of antifungal activity, has been studied. This research highlights the importance of considering photostability in the biological applications of these compounds (da Silva, de Sousa, Ferreira, Barreto, Amarante, da Silva, Vaz, & Varejão, 2021).
Green Chemistry and Synthesis
The synthesis of 2-amino-4H-chromene derivatives has been achieved through green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis. One study demonstrated the synthesis of these compounds utilizing Rochelle salt as a novel green catalyst, contributing to sustainable chemical practices (El-Maghraby, 2014).
Properties
IUPAC Name |
(8Z)-2-amino-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-28-19-10-6-16(7-11-19)14-18-4-3-5-21-23(17-8-12-20(29-2)13-9-17)22(15-26)25(27)30-24(18)21/h6-14,23H,3-5,27H2,1-2H3/b18-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKYOFRYNIBJ-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OC)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OC)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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